molecular formula C7H9N3O2S B069776 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-55-8

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B069776
M. Wt: 199.23 g/mol
InChI Key: KMFXWCBZHDFSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide, also known as Methylene Blue, is a synthetic heterocyclic compound with a blue-green color. It has been widely used as a dye in textile and paper industries for many years. In recent years, Methylene Blue has gained attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue exerts its effects through various mechanisms, including the inhibition of nitric oxide synthase, the reduction of reactive oxygen species, and the modulation of mitochondrial function. 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue can also interact with various proteins and enzymes, including cytochrome c oxidase, amyloid beta, and tau protein, which are involved in the pathogenesis of neurodegenerative diseases.

Biochemical And Physiological Effects

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been shown to have various biochemical and physiological effects, including the improvement of mitochondrial function, the reduction of oxidative stress, and the modulation of inflammation. 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has several advantages for lab experiments, including its low cost, high solubility, and stability. However, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue can also have non-specific effects and interfere with certain assays, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue, including the development of novel formulations and delivery methods for therapeutic applications, the investigation of its effects on different cell types and tissues, and the exploration of its potential applications in material science and energy conversion. Further research is also needed to elucidate the mechanisms underlying the beneficial effects of 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue and to optimize its use in various applications.

Scientific Research Applications

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been extensively studied for its potential applications in various fields, including medicine, biology, and material science. In medicine, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been used as a diagnostic and therapeutic agent for various conditions, including methemoglobinemia, sepsis, and neurodegenerative diseases. In biology, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been used as a staining agent for microscopy and as a redox indicator for biochemical assays. In material science, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been used as a sensitizer for solar cells and as a catalyst for chemical reactions.

properties

CAS RN

163136-55-8

Product Name

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

4-methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C7H9N3O2S/c1-10-5-9-13(11,12)7-4-8-3-2-6(7)10/h2-4,9H,5H2,1H3

InChI Key

KMFXWCBZHDFSFC-UHFFFAOYSA-N

SMILES

CN1CNS(=O)(=O)C2=C1C=CN=C2

Canonical SMILES

CN1CNS(=O)(=O)C2=C1C=CN=C2

synonyms

2H-Pyrido[4,3-e]-1,2,4-thiadiazine,3,4-dihydro-4-methyl-,1,1-dioxide(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1 g of 4-methylaminopyridine-3- sulfonamide (Preparation 6) and 1 g of paraformaldehyde (excess) in 10 cm3 of isopropanol to which 4 cm3 of ethyl acetate saturated with gaseous HCl have been added is brought to reflux for 10 hours. After this lapse of time, the solvent is removed under partial vacuum (rotary evaporator) and the residue is redissolved in methanol. A possible insoluble material is filtered and the filtrate, to which 2 volumes of diethyl ether have been added, is left to precipitate the title compound in the form of crystals. The crystals are collected on a filter, washed with diethyl ether and dried. Yd. : 60-65% M.p. (hydrochloride): 291-294° C.
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1 g
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1 g
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4 mL
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